

A Technical Guide to the Synthesis and Manufacturing of Acid Blue 129

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Compound of Interest

Compound Name: Acid Blue 129

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This in-depth technical guide provides a comprehensive overview of the core synthesis and manufacturing methods for **Acid Blue 129** (C.I. 62058), an anthraquinone-based dye. This document details the chemical pathways, experimental protocols, and key quantitative data pertinent to its production, tailored for an audience in research and development.

Overview of Acid Blue 129

Acid Blue 129 is a synthetic dye valued for its vibrant blue hue and is utilized in various industrial applications. Structurally, it is an anthraquinone derivative, which imparts chemical stability and colorfastness. The synthesis of **Acid Blue 129** primarily involves the condensation of a halogenated anthraquinone sulfonic acid with an aromatic amine.

Core Synthesis Pathway

The principal manufacturing route for **Acid Blue 129** is a two-stage process:

- Synthesis of the Key Intermediate: Production of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromaminic acid.
- Ullmann Condensation: A copper-catalyzed reaction between bromaminic acid and 2,4,6-trimethylaniline to yield the final **Acid Blue 129** dye.

Caption: Overall synthesis pathway of **Acid Blue 129**.

Experimental Protocols

Stage 1: Synthesis of Bromaminic Acid (General Method)

The synthesis of bromaminic acid is a critical precursor step. While several patented methods exist, a general and widely recognized approach involves the sulfonation and subsequent bromination of 1-aminoanthraquinone.

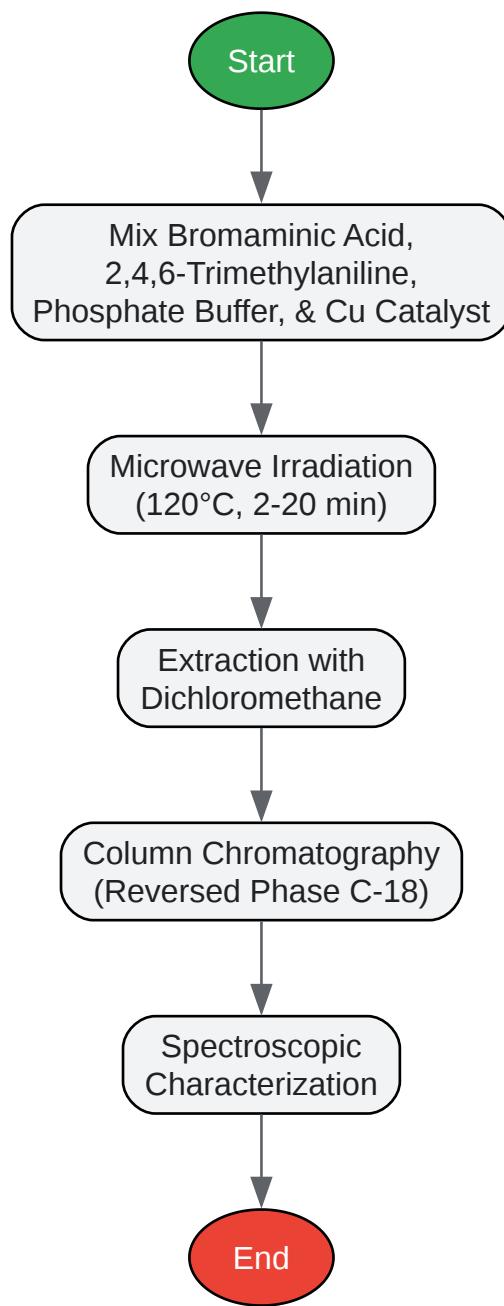
Methodology:

- **Sulfonation:** 1-aminoanthraquinone is treated with a sulfonating agent, such as oleum (fuming sulfuric acid), to introduce a sulfonic acid group at the 2-position of the anthraquinone core.
- **Bromination:** The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated, typically using elemental bromine in an acidic medium, to introduce a bromine atom at the 4-position.
- **Isolation:** The bromaminic acid is then precipitated, filtered, and washed to yield the purified intermediate.

Stage 2: Synthesis of Acid Blue 129 via Ullmann Condensation

This stage involves the formation of the final dye molecule through a copper-catalyzed nucleophilic aromatic substitution.[\[1\]](#)[\[2\]](#)

Experimental Workflow:



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Caption: Experimental workflow for the synthesis of **Acid Blue 129**.

Detailed Protocol:

- Reaction Setup: In a suitable reaction vessel, combine 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid), 2,4,6-trimethylaniline, a phosphate buffer

solution (to maintain a pH between 6 and 7), and a catalytic amount of elemental copper.[1][2]

- Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a constant temperature of 120°C. The reaction is typically complete within a short duration, ranging from 2 to 20 minutes.[1][2]
- Purification - Extraction: Following the reaction, the crude product is subjected to an extraction process using dichloromethane to separate the desired dye from unreacted starting materials and byproducts.[1][2]
- Purification - Chromatography: For a high degree of purity, the extracted dye is further purified using column chromatography with a reversed-phase C-18 stationary phase.[1][2] The visual difference in color between the starting materials (orange and red) and the final blue product allows for straightforward monitoring of the separation process.[1]
- Final Product Characterization: The purified **Acid Blue 129** is then characterized using spectroscopic methods to confirm its identity and purity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of **Acid Blue 129**.

Table 1: Reactants and Stoichiometry

Reactant	Molecular Formula	Molar Mass (g/mol)	Stoichiometric Ratio
Bromaminic Acid (Sodium Salt)	C ₁₄ H ₇ BrNNaO ₅ S	404.17	1
2,4,6-Trimethylaniline	C ₉ H ₁₃ N	135.21	~1.1 - 1.5
Copper (Catalyst)	Cu	63.55	Catalytic Amount

Table 2: Reaction Conditions and Yield

Parameter	Value	Notes
Solvent	Phosphate Buffer (pH 6-7)	Maintains optimal pH for the reaction.[1][2]
Temperature	120°C	Maintained via microwave irradiation.[1][2]
Reaction Time	2 - 20 minutes	Rapid synthesis enabled by microwave heating.[1][2]
Typical Yield	High (Specific yield is dependent on precise conditions and scale)	-

Table 3: Purification Parameters

Step	Method	Details
Initial Purification	Extraction	Dichloromethane is used as the solvent.[1][2]
High-Purity Purification	Column Chromatography	Reversed-phase C-18 silica gel is the stationary phase.[1][2]

Manufacturing Considerations

For large-scale industrial manufacturing of **Acid Blue 129**, several factors must be considered:

- **Process Optimization:** Transitioning from a laboratory-scale microwave-assisted synthesis to a large-scale batch or continuous flow process would require significant optimization of heating methods, reaction times, and solvent volumes.
- **Catalyst Recovery and Reuse:** The economic and environmental viability of the process can be enhanced by implementing methods for the recovery and reuse of the copper catalyst.
- **Solvent Recycling:** Efficient recycling of solvents used in the extraction and chromatography steps is crucial for reducing waste and operational costs.

- Quality Control: Stringent quality control measures, including spectroscopic and chromatographic analysis, are necessary at each stage of the manufacturing process to ensure the final product meets the required purity and color specifications.
- Waste Treatment: The manufacturing process will generate aqueous and organic waste streams that require appropriate treatment to comply with environmental regulations.

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